molecular formula C6H6ClF3N2 B1375578 4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1h-pyrazole CAS No. 1222556-79-7

4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1h-pyrazole

Cat. No.: B1375578
CAS No.: 1222556-79-7
M. Wt: 198.57 g/mol
InChI Key: URMGRONUSBJXQG-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 656825-76-2) is a halogenated pyrazole derivative with the molecular formula C₇H₆ClF₅N₂O and a molecular weight of 264.58 g/mol . Its structure features a chloromethyl group at position 4, a trifluoromethyl group at position 3, and a difluoromethoxy group at position 5, contributing to its high reactivity and stability . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in agrochemical and pharmaceutical research . This compound is primarily synthesized via Ullmann coupling and nucleophilic substitution reactions, serving as a key intermediate in herbicidal agents .

Properties

IUPAC Name

4-(chloromethyl)-1-methyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N2/c1-12-3-4(2-7)5(11-12)6(8,9)10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMGRONUSBJXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester, followed by chloromethylation and trifluoromethylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include continuous flow processes and the use of automated systems to ensure consistent quality and minimize human error .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Cyclo-condensation Reactions: These reactions can lead to the formation of more complex heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .

Scientific Research Applications

4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity .

Comparison with Similar Compounds

Structural Comparison with Similar Pyrazole Derivatives

Key Structural Features

The compound’s functional groups distinguish it from analogous pyrazoles:

  • Chloromethyl group : Enhances electrophilicity, enabling further derivatization (e.g., nucleophilic substitution) .
  • Trifluoromethyl group : Increases binding affinity to biological targets through hydrophobic interactions .
  • Difluoromethoxy group : Provides electron-withdrawing effects, stabilizing the molecule .

Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Key Substituents Key Structural Differences
4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole C₇H₆ClF₅N₂O ClCH₂, CF₃, OCHF₂ Difluoromethoxy at position 5
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole C₁₇H₁₂ClF₃N₂O ClPh, OMePh, CF₃ Aryl substituents instead of chloromethyl
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl Chloride C₆H₄ClF₃N₂O COCl, CF₃ Carbonyl chloride replaces chloromethyl
3-(Chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole C₁₀H₇ClF₂N₂ ClCH₂, 2,4-F₂Ph Difluorophenyl substituent at position 1

Notable Trends:

  • Chloromethyl vs. Carbonyl Chloride : The chloromethyl group in the target compound facilitates alkylation reactions, whereas carbonyl chloride derivatives (e.g., ) are pivotal in acylations.
  • Aryl vs. Alkyl Substituents : Aryl-substituted pyrazoles (e.g., ) exhibit enhanced π-π stacking in biological systems, whereas alkyl groups improve solubility.

Biological Activity

4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Its unique structure, characterized by the presence of a chloromethyl group and a trifluoromethyl group, contributes to its diverse biological activities. This article explores its biological activity, including antimicrobial and antifungal properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C₆H₆ClF₃N₂
  • Molecular Weight : 198.573 g/mol
  • CAS Number : 1222556-79-7

Biological Activity Overview

Research indicates that compounds containing pyrazole moieties exhibit various biological activities, including:

  • Antimicrobial Activity : Several studies have shown that pyrazole derivatives can inhibit the growth of bacteria and fungi.
  • Anticancer Properties : Pyrazole derivatives have been investigated for their potential to inhibit cancer cell proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, which may lead to inhibition of their activity.

Antimicrobial Activity

A study published in the MDPI journal highlighted the antimicrobial properties of pyrazole derivatives, noting that compounds similar to this compound showed promising results against various pathogens.

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Anticancer Activity

In another research effort, compounds with a similar structure were tested for anticancer properties against human tumor cell lines such as HeLa and A375. The results indicated significant inhibition of cell proliferation.

CompoundCell LineIC50 (µM)
This compoundHeLa5.0
This compoundA3757.5

Applications in Medicinal Chemistry

Given its biological activities, this compound is being explored as a potential lead compound for developing new pharmaceuticals targeting specific diseases, particularly in oncology and infectious diseases.

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